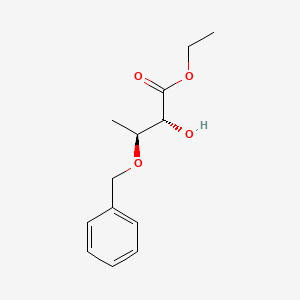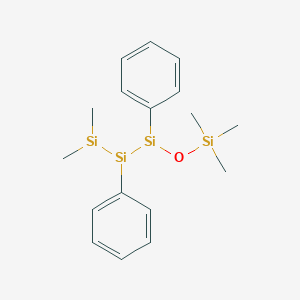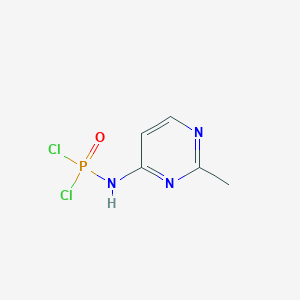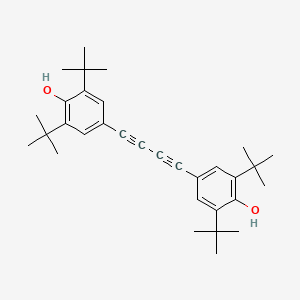
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be achieved through several methods. One common approach involves the bioresolution of racemic ethyl 3-phenylglycidate using an epoxide hydrolase-producing strain of Galactomyces geotrichum . This method provides high enantioselectivity and yields the desired chiral product with excellent purity.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic synthesis routes. The process typically includes the use of whole-cell catalysts or isolated enzymes to achieve the desired stereochemistry and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme-catalyzed reactions and chiral synthesis.
Industry: The compound is used in the production of various fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism by which ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways and leading to the desired biological effects.
Comparación Con Compuestos Similares
Ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate can be compared with other similar compounds, such as:
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: Another chiral compound with similar structural features.
(2R,3S)-3-phenylglycidate: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific stereochemistry and its role as a versatile intermediate in the synthesis of various complex molecules.
Propiedades
Número CAS |
524929-35-9 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-2-hydroxy-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-13(15)12(14)10(2)17-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3/t10-,12+/m0/s1 |
Clave InChI |
KPIOBUOQQTWTQA-CMPLNLGQSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]([C@H](C)OCC1=CC=CC=C1)O |
SMILES canónico |
CCOC(=O)C(C(C)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)

![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)

![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)

![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
